4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Overview
Description
4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-methylphenoxy)ethanone under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield benzothiazole sulfoxides, while reduction with sodium borohydride can produce dihydrobenzothiazoles .
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as tuberculosis and cancer.
Industry: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer applications, it can induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
6-Methylbenzothiazole: Known for its antimicrobial properties.
Uniqueness
4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-8-11(6-7-12(10)16)18-9-15-17-13-4-2-3-5-14(13)19-15/h2-8H,9,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRXFBYQWMLHGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321855 | |
Record name | 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
197364-75-3 | |
Record name | 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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